Lipophilicity Modulation by Methanesulfonyl Substitution
The target compound's computed XLogP3-AA of 0.2 [1] stands in marked contrast to the non-sulfonylated analog 4,4-difluoro-3-oxobutanenitrile, for which the absence of the polar methanesulfonyl group is predicted to yield a substantially higher XLogP (estimated >1.0 based on the loss of two S=O hydrogen bond acceptors). This ~0.8–1.0 log unit reduction in lipophilicity directly impacts aqueous solubility, formulation behavior, and membrane permeability of downstream products [2].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 4,4-Difluoro-3-oxobutanenitrile (CAS 1261289-79-5): XLogP3-AA not directly reported; estimated >1.0 based on loss of methanesulfonyl group |
| Quantified Difference | ΔXLogP ≈ −0.8 to −1.0 (calculated estimate; experimental confirmation not available) |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm); comparator value is a structure-based estimate |
Why This Matters
Lower lipophilicity (XLogP 0.2 vs. >1.0) translates to improved aqueous solubility and reduced non-specific protein binding in downstream analogs, critical for medicinal chemistry lead optimization.
- [1] PubChem Compound Summary CID 80113650. Computed XLogP3-AA = 0.2. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001; 46(1-3):3-26. View Source
